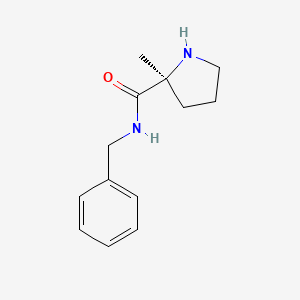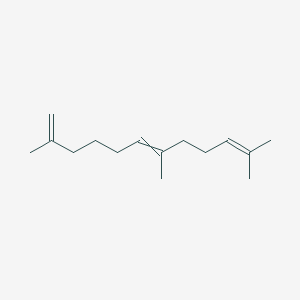
2,7,11-Trimethyldodeca-1,6,10-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7,11-Trimethyldodeca-1,6,10-triene is a sesquiterpene, a class of terpenes that consist of three isoprene units. This compound is known for its presence in various natural products and its applications in different fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,11-Trimethyldodeca-1,6,10-triene can be achieved through several methods. One common approach involves the use of farnesyl pyrophosphate as a precursor. The reaction typically requires specific catalysts and conditions to ensure the correct formation of the triene structure .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2,7,11-Trimethyldodeca-1,6,10-triene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove double bonds or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce alcohols or ketones, while reduction can yield saturated hydrocarbons .
Aplicaciones Científicas De Investigación
2,7,11-Trimethyldodeca-1,6,10-triene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its role in biological processes and its potential as a bioactive compound.
Industry: It is used in the production of fragrances, flavors, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2,7,11-Trimethyldodeca-1,6,10-triene involves its interaction with specific molecular targets and pathways. For example, it can act on enzymes involved in metabolic processes, influencing the production of various metabolites . The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Nerolidol: A similar sesquiterpene with a slightly different structure.
Farnesoic acid: Another related compound with similar properties and applications
Uniqueness
2,7,11-Trimethyldodeca-1,6,10-triene is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various reactions and its presence in natural products make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
502723-87-7 |
|---|---|
Fórmula molecular |
C15H26 |
Peso molecular |
206.37 g/mol |
Nombre IUPAC |
2,7,11-trimethyldodeca-1,6,10-triene |
InChI |
InChI=1S/C15H26/c1-13(2)9-6-7-11-15(5)12-8-10-14(3)4/h10-11H,1,6-9,12H2,2-5H3 |
Clave InChI |
ZVRMFOBIGXHCEE-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CCCCC(=C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


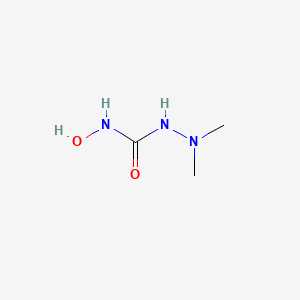
![1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14246806.png)

![6-[(4S)-4-(Hydroxymethyl)-1,3-thiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14246819.png)
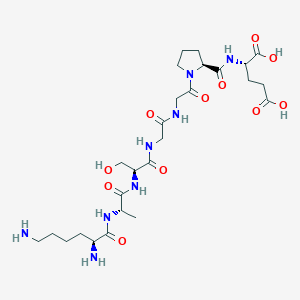
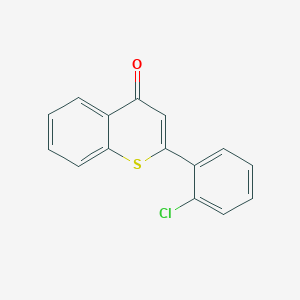
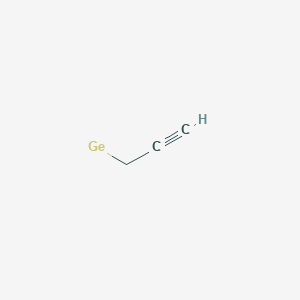
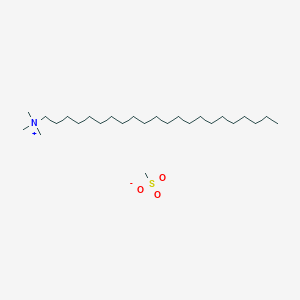
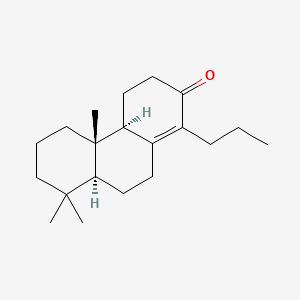
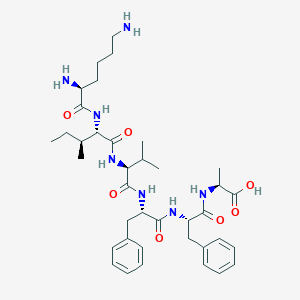
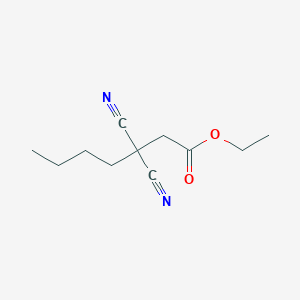
![N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan](/img/structure/B14246877.png)
